N-cyclohexyl-3-iodo-4-methoxybenzamide

Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

Researchers requiring a well-defined aryl iodide for cross-coupling often face inconsistent reactivity from generic building blocks. N-cyclohexyl-3-iodo-4-methoxybenzamide eliminates this variability. - Iodine at the 3-position provides ~100-fold higher Pd(0) oxidative addition rates vs. the bromo analog, enabling milder Suzuki/ Sonogashira couplings. - Computed LogP of 3.67 and TPSA of 38.33 Ų support predictable membrane partitioning, making it suitable for CNS-oriented library synthesis. - Supplied with ≥95% purity and full analytical documentation, ensuring batch-to-batch reproducibility.

Molecular Formula C14H18INO2
Molecular Weight 359.2 g/mol
Cat. No. B324904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-iodo-4-methoxybenzamide
Molecular FormulaC14H18INO2
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2CCCCC2)I
InChIInChI=1S/C14H18INO2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
InChIKeyVUOBVOQHYJCFJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-3-iodo-4-methoxybenzamide: Core Pharmacophore


N-cyclohexyl-3-iodo-4-methoxybenzamide is a synthetic small-molecule benzamide derivative (C₁₄H₁₈INO₂, MW 359.2 g/mol) characterized by three distinct structural modules: a 3-iodo-4-methoxybenzamide aromatic core, an N-cyclohexyl amide substituent, and a reactive aryl iodide functional group [1]. The compound belongs to the broader class of N-cyclohexylbenzamide derivatives, which have been extensively patented and investigated for applications ranging from gastrointestinal motility stimulation to 11β-HSD1 inhibition [2][3]. However, the specific substitution pattern of this compound—combining the 3-iodo-4-methoxy pharmacophore with an N-cyclohexyl group—represents a structurally defined chemical entity with potential utility as both a synthetic building block (via the iodine atom for cross-coupling reactions) and a pharmacological probe scaffold, though direct primary research on this exact compound remains absent from the peer-reviewed literature.

1 Synthetic building block: aryl iodide enables diverse cross-coupling workflows.
2 Pharmacological probe scaffold: sigma/11β-HSD1 receptor context (class-level SAR).
3 Physicochemical reference: halogen-dependent lipophilicity benchmarking (computed LogP).

N-Cyclohexyl-3-iodo-4-methoxybenzamide: Non-Interchangeability


The substitution pattern on the benzamide scaffold is a critical determinant of both pharmacological activity and synthetic utility, and generic substitution of N-cyclohexyl-3-iodo-4-methoxybenzamide with closely related analogs introduces scientifically meaningful and experimentally observable differences. The presence and position of the iodine atom fundamentally alters the compound's reactivity profile for metal-catalyzed cross-coupling applications, while simultaneously affecting molecular recognition at biological targets compared to chloro, bromo, or non-halogenated counterparts . Similarly, the N-cyclohexyl group confers distinct conformational constraints and lipophilicity relative to smaller alkyl amides (e.g., N-methyl, N-ethyl) or more flexible acyclic substituents, with demonstrated effects on target binding and pharmacokinetic behavior in related benzamide series [1]. Even within the 3-iodo-4-methoxybenzamide subfamily, the amide N-substituent (cyclohexyl vs. piperidinylethyl vs. diethylaminoethyl) dictates receptor selectivity profiles and biodistribution properties, as established by head-to-head comparisons of structurally related radioligands [2]. Generic substitution therefore risks experimental irreproducibility and procurement of a functionally non-equivalent compound.

Iodo vs. Bromo/Chloro Reactivity

Aryl iodide reactivity profile may differ substantially; cross-coupling performance may not transfer directly to bromo or chloro analogs.

N-Cyclohexyl vs. Other Amines

N-cyclohexyl group confers distinct conformational and lipophilic properties; replacement with smaller alkyl or piperidinylethyl chains may shift target binding and biodistribution.

3-Iodo-4-Methoxy vs. 4-Iodo Position

Iodine regioisomerism critically modulates receptor recognition; 4-iodo analog exhibits markedly different pharmacology and should not be assumed interchangeable.

N-Cyclohexyl-3-iodo-4-methoxybenzamide: Comparative Evidence


Lipophilicity: Iodo vs. Non-Iodinated Analog

The introduction of an iodine atom at the 3-position of the benzamide ring substantially increases molecular lipophilicity compared to the non-iodinated analog. The computed LogP for N-cyclohexyl-3-iodo-4-methoxybenzamide is 3.67, compared to 2.98 for N-cyclohexyl-4-methoxybenzamide (PubChem computed data) [1]. This 0.69 LogP unit increase corresponds to an approximately 5-fold increase in octanol-water partition coefficient and has direct implications for membrane permeability, blood-brain barrier penetration potential, and plasma protein binding in pharmacological applications. The iodine atom additionally contributes 126.9 Da to molecular weight (359.2 vs. 233.3 g/mol) and alters topological polar surface area (38.33 Ų vs. 38.33 Ų, unchanged due to non-polar nature of iodine), parameters routinely used in property-based drug design filters [1][2].

Lipophilicity
Computed property
ΔLogP +0.69 (approx. 5× partition coefficient)
Supports lipophilicity benchmarking and membrane-permeability screening context.
PubChem XLogP3 algorithm; cross-study comparable data for iodo vs. non-iodinated pair.
Medicinal Chemistry Physicochemical Property Analysis Lead Optimization

Cross-Coupling Reactivity: Iodide vs. Bromide vs. Chloride

The aryl iodide moiety at the 3-position of N-cyclohexyl-3-iodo-4-methoxybenzamide provides superior reactivity in palladium-catalyzed cross-coupling reactions relative to the corresponding aryl bromide or aryl chloride analogs. In comparative studies of N-cyclohexyl α-halo amide systems, the iodo congener demonstrates markedly different reactivity in Bu₃SnH-mediated radical cyclization compared to chloro analogs, with the iodo derivative yielding only limited cyclization products due to competing dehalogenation pathways under radical conditions . This reactivity difference is quantitatively understood through comparative oxidative addition rates to Pd(0) species: aryl iodides typically react 10-100× faster than aryl bromides and >1000× faster than aryl chlorides under standard Suzuki-Miyaura or Sonogashira coupling conditions [1]. The 3-iodo substitution pattern, ortho to the 4-methoxy group, further enhances electrophilicity through resonance donation from the para-methoxy substituent.

Cross-Coupling Reactivity
Class-level inference
Aryl iodide: ~10²–10³× faster oxidative addition vs. chloride baseline
Supports synthetic method selection for milder coupling conditions.
General class-level data; substrate-specific validation recommended for para-methoxy systems.
Organic Synthesis Cross-Coupling Chemistry Chemical Biology

Sigma-1 vs. Sigma-2 Receptor Binding Selectivity

While direct receptor binding data for N-cyclohexyl-3-iodo-4-methoxybenzamide are not available, quantitative pharmacological data for structurally related 3-iodo-4-methoxybenzamide derivatives provide class-level context for its potential differentiation. N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA) demonstrates sigma-1 receptor affinity with Ki = 11.82 ± 0.68 nM and sigma-2 affinity with Ki = 206 ± 11 nM, a selectivity ratio of approximately 17:1 favoring sigma-1 [1]. In the same study, competition binding against [¹²⁵I]PIMBA in human breast carcinoma T47D cells revealed that the 4-iodobenzamide analog IPAB (N-[2-(1'-piperidinyl)ethyl]-4-iodobenzamide) exhibited markedly different binding properties, demonstrating that both iodine position and amide N-substitution critically modulate target engagement [1]. The cyclohexyl group in N-cyclohexyl-3-iodo-4-methoxybenzamide would be predicted to confer distinct conformational preferences and lipophilicity relative to the piperidinylethyl chain, potentially altering both receptor subtype selectivity and in vivo distribution.

Sigma Receptor Binding
Class-level inference
PIMBA analog: sigma-1 Ki = 11.82 nM, 17:1 selectivity over sigma-2
Demonstrates that N-substituent identity critically modulates receptor pharmacology; direct data for N-cyclohexyl compound absent.
Structural analog; actual binding profile may differ and requires confirmatory assays.
Receptor Pharmacology Radioligand Development Sigma Receptor

11β-HSD1 Inhibition Potential

The N-cyclohexylbenzamide scaffold has been extensively optimized as a core pharmacophore for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, with multiple patents and peer-reviewed SAR studies demonstrating that aromatic ring substitution and N-substituent modifications produce quantifiable differences in inhibitory potency [1][2]. In optimization studies of di-substituted cyclohexylbenzamide derivatives, structural modifications to the benzamide ring and N-substituents yielded compounds with 11β-HSD1 inhibition IC₅₀ values ranging from low nanomolar to micromolar potency, with specific substitution patterns determining both enzyme inhibition and selectivity against 11β-HSD2 [1]. The 3-iodo-4-methoxy substitution pattern in N-cyclohexyl-3-iodo-4-methoxybenzamide represents a distinct electronic and steric environment relative to previously reported inhibitors bearing chloro, fluoro, or unsubstituted aromatic rings. The presence of the iodine atom at the 3-position, combined with the electron-donating 4-methoxy group, creates an ortho-substituted benzamide system with unique hydrogen-bonding capacity and dipole moment that would be predicted to alter enzyme binding interactions.

11β-HSD1 Inhibition SAR
Class-level inference
Scaffold IC₅₀ range: nM to μM; substitution-dependent potency
Supports inclusion in target-based screening; confirmatory enzyme assays required.
No direct IC₅₀ data; SAR from related di-substituted cyclohexylbenzamides.
Enzyme Inhibition 11β-HSD1 Metabolic Disease

N-Cyclohexyl-3-iodo-4-methoxybenzamide: Applications


Cross-Coupling Building Block

As an aryl iodide bearing an electron-rich para-methoxy substituent, N-cyclohexyl-3-iodo-4-methoxybenzamide serves as a versatile electrophilic coupling partner in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The iodine atom provides approximately 100-fold higher oxidative addition rates to Pd(0) compared to the corresponding bromo analog, enabling reactions under milder thermal conditions and with broader functional group tolerance [1]. The 3-iodo position, ortho to the 4-methoxy group, offers a defined vector for C-C or C-N bond formation while the N-cyclohexyl amide remains intact as a stable functional handle. This compound is suitable for constructing focused libraries of N-cyclohexylbenzamide derivatives for medicinal chemistry campaigns or for late-stage diversification of advanced intermediates.

Sigma Receptor Pharmacological Probe

Based on class-level evidence from the 3-iodo-4-methoxybenzamide pharmacophore, N-cyclohexyl-3-iodo-4-methoxybenzamide may serve as a starting point for sigma receptor ligand development or broader GPCR/ion channel screening panels. The related PIMBA compound demonstrates nanomolar sigma-1 affinity (Ki = 11.82 nM) with 17-fold selectivity over sigma-2 [1]. The cyclohexyl group in this compound introduces distinct conformational constraints and lipophilicity (computed LogP = 3.67) that would be predicted to alter both receptor subtype selectivity and membrane partitioning properties compared to the piperidinylethyl analog. This compound is appropriate for inclusion in diversity-oriented screening decks targeting CNS-related receptors or as a reference compound in sigma receptor pharmacology studies.

Physicochemical Benchmarking Standard

The distinct physicochemical profile of N-cyclohexyl-3-iodo-4-methoxybenzamide (MW = 359.2, LogP = 3.67, TPSA = 38.33 Ų, H-bond donors = 1, H-bond acceptors = 2) makes it a useful reference standard for benchmarking property-based design strategies [1]. The +0.69 LogP difference relative to N-cyclohexyl-4-methoxybenzamide (ΔLogP attributable solely to iodine substitution) provides a quantitative calibration point for evaluating the impact of halogen incorporation on lipophilicity without confounding structural changes [1][2]. This compound can be employed as an internal standard for HPLC method development, for validating computational LogP predictions, or as a model substrate for assessing membrane permeability in PAMPA or Caco-2 assays.

Heavy-Atom Derivatization for X-Ray Phasing

The presence of iodine (atomic number 53) at the 3-position of N-cyclohexyl-3-iodo-4-methoxybenzamide provides strong anomalous scattering for X-ray crystallography applications. Iodine is a well-established heavy atom for single-wavelength anomalous dispersion (SAD) and multiple-wavelength anomalous dispersion (MAD) phasing methods, enabling de novo structure determination of protein-ligand complexes or organic small molecules. The compound's computed LogP of 3.67 and moderate molecular weight (359.2 g/mol) suggest favorable solubility characteristics for co-crystallization or soaking experiments, while the N-cyclohexyl and methoxy groups provide additional electron density features for molecular replacement and model building.

Application
Selection Property
Validation Focus
Cross-Coupling Building Block
Aryl iodide electrophile with para-methoxy activation
Cross-coupling efficiency and substrate scope testing
Sigma Receptor Pharmacological Probe
N-cyclohexyl-3-iodo-4-methoxy pharmacophore
Receptor binding and selectivity profiling
Physicochemical Benchmarking Standard
Halogen-dependent lipophilicity marker
LogP and membrane permeability assay validation
Heavy-Atom Derivatization for X-Ray Phasing
Iodine anomalous scattering (SAD/MAD)
Co-crystallization and phasing power assessment

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